molecular formula C17H21NO2 B3052664 N-benzyl-3-(4-methoxyphenoxy)propan-1-amine CAS No. 433947-02-5

N-benzyl-3-(4-methoxyphenoxy)propan-1-amine

Cat. No. B3052664
CAS RN: 433947-02-5
M. Wt: 271.35 g/mol
InChI Key: RIRYTXDKFVVHKT-UHFFFAOYSA-N
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Description

“N-benzyl-3-(4-methoxyphenoxy)propan-1-amine” is a chemical compound with the molecular formula C17H21NO2 . It is used in organic synthesis and contributes to the synthesis of a wide variety of drugs, including pharmaceuticals, pesticides, and other chemicals .


Molecular Structure Analysis

The InChI code for “N-benzyl-3-(4-methoxyphenoxy)propan-1-amine” is 1S/C17H21NO2.ClH/c1-19-16-8-10-17 (11-9-16)20-13-5-12-18-14-15-6-3-2-4-7-15;/h2-4,6-11,18H,5,12-14H2,1H3;1H . This indicates the molecular structure of the compound.


Physical And Chemical Properties Analysis

“N-benzyl-3-(4-methoxyphenoxy)propan-1-amine” is a solid at room temperature . It has a molecular weight of 271.35 g/mol. The hydrochloride salt form of the compound has a molecular weight of 307.82 .

Scientific Research Applications

Synthesis and Material Science:

  • The compound was utilized in a regioselective Mannich reaction of phenolic substrates, which led to the synthesis of new chitosan derivatives with improved solubility in organic solvents. This process involved a one-pot introduction of N-benzyl side chains to chitosan, demonstrating the compound's utility in chemical synthesis and material science (Omura et al., 2001).

Biological Applications and Therapeutic Potential:

  • The compound, as a nitrogen analog of stilbene, was identified as a potent inhibitor of melanin production. It showed potential as a skin whitening agent due to its ability to inhibit tyrosinase activity and UV-blocking effects, indicating its relevance in dermatological research and potential therapeutic applications (Choi et al., 2002).

Crystallography and Structural Analysis:

  • Detailed structural analysis of related compounds was conducted, contributing to the understanding of molecular geometries and intermolecular interactions, which is crucial in fields like crystallography and materials science (Chernyshev et al., 2009).

Polymeric Material Development:

  • The compound was involved in the modification of radiation-induced poly vinyl alcohol/acrylic acid hydrogels, enhancing their thermal stability and antibacterial, antifungal properties, indicating its role in the development of advanced materials with potential medical applications (Aly & El-Mohdy, 2015).

Antimicrobial Research:

  • Aminomethoxy derivatives of related compounds synthesized from the compound were found to be efficient antimicrobial agents, demonstrating the compound's significance in the development of new antiseptics for medical use (Jafarov et al., 2019).

properties

IUPAC Name

N-benzyl-3-(4-methoxyphenoxy)propan-1-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21NO2/c1-19-16-8-10-17(11-9-16)20-13-5-12-18-14-15-6-3-2-4-7-15/h2-4,6-11,18H,5,12-14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RIRYTXDKFVVHKT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)OCCCNCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10395530
Record name N-benzyl-3-(4-methoxyphenoxy)propan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10395530
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

271.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-benzyl-3-(4-methoxyphenoxy)propan-1-amine

CAS RN

433947-02-5
Record name N-benzyl-3-(4-methoxyphenoxy)propan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10395530
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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